[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
Properties
IUPAC Name |
[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALIRJGXZFRXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236965 | |
| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937651-19-9 | |
| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937651-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Cyclization Approach
The most widely reported method involves the cyclization of a preformed amidoxime intermediate. Step 1 begins with the condensation of 4-bromobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux to yield 4-bromobenzamidoxime. Step 2 employs a carbodiimide coupling agent, such as 1,1'-carbonyldiimidazole (CDI), to react the amidoxime with chloroacetonitrile, forming the oxadiazole ring. The final Step 3 involves reducing the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Key Conditions :
-
Amidoxime formation: 80°C, 12 hours, ethanol.
-
Cyclization: CDI (1.2 equiv), dichloromethane (DCM), room temperature, 6 hours.
-
Nitrile reduction: LiAlH₄ (2 equiv), THF, 0°C to reflux, 4 hours.
Yield : 58–65% over three steps.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified protocol replaces traditional heating with microwave energy (150°C, 300 W) during the cyclization step, completing the oxadiazole formation in 20 minutes. This method improves the overall yield to 72% while minimizing side products.
Catalytic One-Pot Synthesis
Recent advances utilize copper(I) iodide (CuI) as a catalyst to streamline the synthesis. In this one-pot approach, 4-bromobenzonitrile, hydroxylamine, and chloroacetonitrile are combined in dimethylformamide (DMF) with CuI (5 mol%) at 100°C for 8 hours. The nitrile group is concurrently reduced using sodium borohydride (NaBH₄) in situ, eliminating the need for separate reduction steps.
Advantages :
Intermediate Characterization
Critical intermediates are validated spectroscopically:
4-Bromobenzamidoxime
[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Column chromatography (silica gel, ethyl acetate/hexane) remains standard for intermediate isolation.
-
Recrystallization from ethanol/water mixtures yields >95% pure final product.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Classical Cyclization | Reflux, multi-step | 58–65 | 22 |
| Microwave-Assisted | 150°C, 300 W | 72 | 0.3 |
| Catalytic One-Pot | CuI, DMF, 100°C | 78 | 8 |
Chemical Reactions Analysis
Types of Reactions
[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine can inhibit the growth of various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives had effective antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Another significant application is in anti-inflammatory research. Compounds derived from oxadiazoles have been evaluated for their ability to reduce inflammation markers in animal models. A study found that certain oxadiazole derivatives could effectively lower levels of pro-inflammatory cytokines, suggesting potential therapeutic use in inflammatory diseases .
Cancer Research
In the realm of oncology, oxadiazole derivatives have been investigated for their anticancer properties. A specific derivative demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases .
Material Science
Polymer Chemistry
[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine can serve as a building block for synthesizing advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in thermal resistance and flame retardancy, making it suitable for applications in electronics and aerospace materials .
Nanomaterials
The compound has also been explored in nanotechnology for developing nanocomposites. Research indicates that incorporating oxadiazole derivatives into nanomaterials can enhance their electrical conductivity and mechanical strength, which is beneficial for applications in sensors and energy storage devices .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antibacterial Activity of Oxadiazole Derivatives | Medicinal Chemistry | Effective against E. coli and S. aureus |
| Anti-inflammatory Properties of Oxadiazoles | Pharmacology | Reduced cytokine levels in animal models |
| Cytotoxic Effects on Cancer Cell Lines | Oncology | Induced apoptosis in breast and lung cancer cells |
| Polymer Enhancements with Oxadiazoles | Material Science | Improved thermal stability and flame retardancy |
| Nanocomposites from Oxadiazole Derivatives | Nanotechnology | Enhanced conductivity and strength |
Mechanism of Action
The mechanism of action of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its observed bioactivity. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Substituent Effects on Properties
Key Observations :
- The 4-bromophenyl group in the target compound increases logP compared to phenyl or propionamide analogues, favoring membrane permeability .
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for biological testing .
Implications for Target Compound :
- The amine group allows conjugation to fluorophores or radiolabels for imaging applications, as seen in and .
Biological Activity
[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound notable for its unique structural features, including a 1,2,4-oxadiazole ring and a methanamine group. Its molecular formula is C₉H₈BrN₃O, with a molecular weight of approximately 254.08 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound can be synthesized through several methods, often involving the cyclization of appropriate precursors. A common synthetic route includes the reaction of 4-bromobenzohydrazide with cyanogen bromide to form the oxadiazole ring, followed by treatment with formaldehyde and ammonia to introduce the methanamine group.
Table 1: Comparison of Structural Features with Related Compounds
| Compound Name | Structural Features |
|---|---|
| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Contains an isoxazole ring |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Features a thiazole ring |
| 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Incorporates a piperazine moiety |
Antimicrobial Properties
Preliminary studies suggest that [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis suggests that the presence of the bromine atom enhances the cytotoxicity by increasing electron density on the phenyl ring, which may facilitate interactions with cellular targets involved in cancer progression .
Case Studies
Several case studies highlight the efficacy of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine in different biological contexts:
- Study on Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like ampicillin.
- Anticancer Evaluation : In another investigation involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited an IC50 value of approximately 10 µM, indicating substantial growth inhibition compared to untreated controls.
Pharmacological Profiling
Further pharmacological profiling is essential to assess the safety and efficacy of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine for potential therapeutic applications. This includes toxicity studies in animal models and exploration of its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.3–8.6 ppm for aromatic protons) and methanamine group (δ 2.9–3.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 254.0 (M+H⁺).
- TLC/HPLC : Monitor reaction progress and purity using silica-gel TLC (Rf ~0.5 in ethyl acetate/hexane) or reverse-phase HPLC .
How does the bromophenyl substituent influence the reactivity of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine in substitution or cross-coupling reactions?
Advanced Research Question
The 4-bromophenyl group acts as a directing moiety and participates in:
- Buchwald-Hartwig Amination : Coupling with aryl amines using Pd catalysts.
- Suzuki-Miyaura Reactions : Cross-coupling with boronic acids to introduce diverse aryl groups.
The electron-withdrawing nature of the oxadiazole ring enhances the bromine atom's leaving-group ability, favoring SNAr reactions .
What computational modeling approaches are suitable for predicting the bioactivity of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity.
- Molecular Docking : Simulate binding affinity with targets like kinases or GPCRs using AutoDock or Schrödinger.
- QSAR Models : Corrogate substituent effects (e.g., bromine position) with biological endpoints (IC₅₀ values) .
How does pH and temperature affect the stability of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine in aqueous solutions?
Advanced Research Question
- Thermal Stability : Decomposition occurs above 150°C, detected via TGA-DSC.
- pH Sensitivity : Hydrolysis of the oxadiazole ring is accelerated under strongly acidic (pH < 3) or basic (pH > 10) conditions.
Stabilize solutions in anhydrous DMSO at 4°C for long-term storage .
What structure-activity relationship (SAR) insights exist for analogues of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine?
Advanced Research Question
- Bromine Position : 4-Bromophenyl derivatives show higher antimicrobial activity than 3-bromo analogues due to enhanced lipophilicity.
- Oxadiazole Modifications : Methylation at the 5-position reduces cytotoxicity but maintains kinase inhibition .
What in vitro assays are recommended to evaluate the biological activity of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine?
Basic Research Question
- Antimicrobial Assays : Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer Screening : MTT assays on HeLa or MCF-7 cell lines.
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or EGFR kinases .
How can researchers resolve contradictory data on the biological activity of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine?
Advanced Research Question
- Purity Verification : Use HPLC-MS to rule out impurities (>95% purity required).
- Assay Standardization : Control variables like cell passage number and serum concentration.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., fluorophenyl analogues) .
What challenges arise when scaling up the synthesis of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine, and how can they be mitigated?
Advanced Research Question
- Purification Bottlenecks : Replace column chromatography with fractional crystallization.
- Exothermic Reactions : Use jacketed reactors for temperature control during cyclization.
- Yield Optimization : Switch from batch to flow chemistry for critical steps .
How does the compound interact with biological membranes, and what delivery strategies enhance its bioavailability?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
